4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring that is substituted with both a bromine atom and a 4-(trifluoromethyl)phenylmethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features that confer distinct chemical reactivity and biological activity. The compound's molecular formula is C_{11}H_{8}BrF_{3}N_{2}, and its molecular weight is approximately 292.09 g/mol .
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves cyclocondensation reactions. A common synthetic route starts with the bromination of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, followed by a reaction with phenylhydrazine to form the pyrazole ring .
The synthesis process can be summarized as follows:
The molecular structure of 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole features a five-membered pyrazole ring with two substituents: a bromine atom at position 4 and a trifluoromethylphenylmethyl group at position 1. The trifluoromethyl group enhances the compound's lipophilicity and biological activity .
Key structural data include:
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired outcome, including temperature, solvent choice, and reaction time.
The mechanism of action for 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is primarily related to its interactions with biological targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those linked to oxidative phosphorylation .
Research indicates that this compound may modulate cellular energy metabolism by affecting ATP production through inhibition of key enzymes in the mitochondrial respiratory chain. This suggests potential applications in therapeutic contexts where modulation of energy metabolism is beneficial.
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically appears as a solid crystalline substance. Its melting point and solubility characteristics are crucial for determining its suitability for various applications.
The compound exhibits notable chemical properties due to the presence of both bromine and trifluoromethyl groups, which influence its reactivity and interactions with other molecules. It is generally stable under standard laboratory conditions but requires careful handling due to the presence of reactive halogen atoms.
Relevant data includes:
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has several important applications:
Heterocyclic compounds constitute >75% of FDA-approved pharmaceuticals, with nitrogen-containing scaffolds demonstrating particular therapeutic versatility. Pyrazole derivatives—characterized by a 5-membered ring containing two adjacent nitrogen atoms—represent a privileged structural motif in contemporary drug design. The strategic incorporation of halogen atoms (bromine) and fluorinated groups (trifluoromethyl) into these heterocycles enables precise modulation of bioactivity, pharmacokinetics, and target engagement. This review examines the medicinal chemistry profile of 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1306966-11-9), a synthetically accessible compound with demonstrable biochemical relevance [1].
The pyrazole ring serves as a versatile pharmacophore due to its:
Clinically significant pyrazole-containing drugs include:
Table 1: Approved Therapeutics Containing Pyrazole Core
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | COX-2 inhibitor | 1,5-Diarylpyrazole with sulfonamide |
Rimonabant | CB1 antagonist | 1,3-Diarylpyrazole with piperidine |
Sildenafil | PDE5 inhibitor | Pyrazolopyrimidinone scaffold |
The target compound incorporates a benzyl-appended pyrazole with bromine at C4—a configuration empirically associated with kinase inhibition and antimicrobial activity. Biochemical studies of structurally analogous compounds demonstrate inhibition of oxidative phosphorylation and disruption of calcium homeostasis in cellular models [2]. Molecular hybridization through the benzyl tether enables three-dimensional target engagement unattainable with planar scaffolds, while the bromine atom facilitates downstream derivatization via cross-coupling chemistry.
The synergistic incorporation of -CF₃ and bromine substituents confers distinct advantages:
Trifluoromethyl Group:
Bromine Substituent:
Table 2: Comparative Effects of Key Substituents on Pharmacological Properties
Property | -CF₃ Contribution | Br Contribution | Synergistic Outcome |
---|---|---|---|
Lipophilicity | Δlog P = +0.94 | Δlog P = +0.89 | Enhanced cellular uptake |
Metabolic Stability | t₁/₂ increase 3.2-fold | Blocks CYP3A4 oxidation | Superior pharmacokinetic profile |
Target Affinity | Dipole-enhanced binding | Halogen bonding to receptors | Ki values in low nanomolar range |
In the target compound, the -CF₃ group adopts a para position on the benzyl ring, maximizing electronic effects on the methylene bridge, while bromine occupies C4 of the pyrazole—a site empirically associated with bioactivity in analogues demonstrating ATPase inhibition [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1